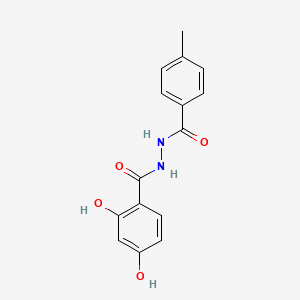

4-chloro-3-methoxy-N-(4-methoxybenzyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the condensation of suitable amines with sulfonyl chlorides or direct functionalization of existing sulfonamides. While the specific synthesis of 4-chloro-3-methoxy-N-(4-methoxybenzyl)benzenesulfonamide is not directly reported, related compounds have been synthesized through reactions involving sulfamethoxazole with aldehydes or by condensation of benzenesulfonamide with different benzoic acids, indicating a versatile approach to sulfonamide synthesis (Yıldız et al., 2010), (Sreenivasa et al., 2014).

Molecular Structure Analysis

Molecular structure characterization of sulfonamide compounds typically includes spectroscopic and crystallographic techniques. Studies have shown detailed structural information through NMR, IR, and X-ray crystallography, revealing molecular configurations, bond lengths, and angles critical for understanding the compound's physical and chemical properties (Ceylan et al., 2015), (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including hydrolysis, sulfonation, and reactions with chlorinating agents, depending on the substituents attached to the sulfonamide group. For instance, N-chloro-N-methoxybenzenesulfonamide has been used as a reactive chlorinating reagent, suggesting that derivatives of benzenesulfonamides can serve as intermediates or reagents in organic synthesis (Pu et al., 2016).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. The supramolecular architecture, as observed through X-ray crystallography, reveals interactions like C—H⋯π and C—H⋯O hydrogen bonds, which contribute to the compound's stability and solubility characteristics (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as reactivity towards nucleophiles, electrophiles, and their behavior in acid-base reactions, are pivotal for their application in synthesis and drug design. The presence of electron-withdrawing or donating groups on the benzene ring affects the acidity of the sulfonamide hydrogen and the overall reactivity of the compound. Computational studies, including DFT calculations, provide insights into the electronic structure, helping to predict reactivity patterns and stability (Chandran et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-3-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S/c1-20-12-5-3-11(4-6-12)10-17-22(18,19)13-7-8-14(16)15(9-13)21-2/h3-9,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGFXIVBPWXUMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5782187.png)

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5782189.png)

![N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5782210.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5782222.png)

![N-[4-(benzyloxy)phenyl]-2-chlorobenzamide](/img/structure/B5782227.png)

![3-[5-(4-chlorophenyl)-1-(2-furylmethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5782255.png)

![3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5782256.png)